5-(Phenoxymethyl)-3-propyloxolan-2-one
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Overview
Description
5-(Phenoxymethyl)-3-propyloxolan-2-one is an organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of a phenoxymethyl group attached to the oxolane ring, which is further substituted with a propyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenoxymethyl)-3-propyloxolan-2-one typically involves the reaction of phenoxymethyl chloride with 3-propyloxolan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which minimizes the formation of by-products and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
5-(Phenoxymethyl)-3-propyloxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated oxolane derivatives.
Substitution: Various substituted phenoxymethyl derivatives.
Scientific Research Applications
5-(Phenoxymethyl)-3-propyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Phenoxymethyl)-3-propyloxolan-2-one involves its interaction with specific molecular targets. The phenoxymethyl group can interact with enzymes and receptors, leading to various biological effects. The oxolane ring provides structural stability and influences the compound’s reactivity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Phenoxymethylpenicillin: An antibiotic used to treat bacterial infections.
3-Phenoxymethyl-2-oxazolidinone: A compound with potential antimicrobial activity.
5-Phenoxymethyl-2-oxazolidinone: Another oxazolidinone derivative with similar properties.
Uniqueness
5-(Phenoxymethyl)-3-propyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike phenoxymethylpenicillin, which is primarily used as an antibiotic, this compound has broader applications in various fields of research and industry.
Properties
CAS No. |
56057-88-6 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-(phenoxymethyl)-3-propyloxolan-2-one |
InChI |
InChI=1S/C14H18O3/c1-2-6-11-9-13(17-14(11)15)10-16-12-7-4-3-5-8-12/h3-5,7-8,11,13H,2,6,9-10H2,1H3 |
InChI Key |
OPNSWXPTPRWMRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(OC1=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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